METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE
Overview
Description
METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethylamino group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The cyclohexyl and ethylamino groups are introduced through specific reactions that ensure the correct positioning and bonding of these groups. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the ethylamino group.
Cyclization reactions: to form the cyclohexyl ring.
Esterification reactions: to attach the methoxybenzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: Modulating their activity and leading to biological effects.
Interacting with cellular pathways: Affecting processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 3-({CYCLOHEXYL[(ETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE include:
- Methyl 3-amino-4-methoxybenzoate
- Methyl 3-chloro-4-methoxybenzoate
- Methyl 3-methoxybenzoate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[[cyclohexyl(ethylcarbamothioyl)amino]methyl]-4-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-4-20-19(25)21(16-8-6-5-7-9-16)13-15-12-14(18(22)24-3)10-11-17(15)23-2/h10-12,16H,4-9,13H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBKIZQCXDJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CC1=C(C=CC(=C1)C(=O)OC)OC)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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